Triptotriterpenic acid A
Overview
Description
Triptotriterpenic acid A is a novel triterpenoid compound isolated from the root bark of Tripterygium wilfordii Hook. f., a traditional Chinese medicinal plant.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate for synthesizing other triterpenoid derivatives with potential pharmacological activities.
Biology: It has been shown to exhibit significant anti-inflammatory and immunomodulatory effects, making it a promising candidate for treating autoimmune diseases.
Medicine: Triptotriterpenic acid A is being investigated for its potential use in developing new anti-inflammatory and anti-cancer drugs.
Mechanism of Action
Safety and Hazards
Future Directions
Triptotriterpenic acid A is a component of Tripterygium wilfordii, which has shown significant anti-rheumatoid arthritis effects but is also associated with hepatotoxicity . Future research could focus on further elucidating the hepatotoxic mechanism of Tripterygium wilfordii and its components, including this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triptotriterpenic acid A is primarily isolated from the root bark of Tripterygium wilfordii through a series of chromatographic techniques. The crude extract is subjected to column chromatography, followed by recrystallization using anhydrous ethanol to obtain white needle-like crystals with a melting point of 304-308°C .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly obtained through extraction and purification from natural sources, which limits its availability for extensive research and application .
Chemical Reactions Analysis
Types of Reactions: Triptotriterpenic acid A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the functional groups present in the molecule, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
Comparison with Similar Compounds
Triptotriterpenic acid A is unique among triterpenoids due to its specific chemical structure and biological activities. Similar compounds include:
Celastrol: Another triterpenoid isolated from , known for its anti-inflammatory and anti-cancer properties.
Triptolide: A diterpenoid from the same plant, widely studied for its potent anti-inflammatory and immunosuppressive effects.
Parthenolide: A sesquiterpene lactone with anti-inflammatory and anti-cancer activities, isolated from Tanacetum parthenium.
This compound stands out due to its unique combination of anti-inflammatory, immunomodulatory, and hepatotoxic properties, making it a compound of significant interest for further research and development.
Properties
IUPAC Name |
(2S,4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21+,22-,23-,26-,27+,28-,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBGJQZJEYVBJZ-YLXTXNMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@](C[C@@H]5O)(C)C(=O)O)C)C)C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316671 | |
Record name | Maytenfolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84108-17-8 | |
Record name | Maytenfolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84108-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Maytenfolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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